4-chloro-N-(4-chlorophenyl)dithiazol-5-imine
Description
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)dithiazol-5-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S2/c9-5-1-3-6(4-2-5)11-8-7(10)12-14-13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVZDQXUGYXTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C(=NSS2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14727531 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Core Synthetic Pathway Using Appel’s Salt
The principal method for synthesizing 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine involves a two-step condensation reaction between 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) and 4-chloroaniline. Appel’s salt, a stable electrophilic reagent, reacts with primary amines to form N-substituted dithiazolimines via nucleophilic aromatic substitution. The reaction proceeds as follows:
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Initial Condensation :
Appel’s salt (1 equiv.) is suspended in dichloromethane (DCM) at 20°C, followed by the addition of 4-chloroaniline (1 equiv.). The mixture is stirred for 1 hour, allowing the amine to attack the electron-deficient C4 position of the dithiazolium ring. -
Base-Mediated Cyclization :
Pyridine (2 equiv.) is added dropwise to deprotonate the intermediate, facilitating the elimination of HCl and forming the imine bond. The reaction is stirred for an additional 2 hours, completing the cyclization.
Mechanistic Insight :
The reaction’s success hinges on the electron-withdrawing chlorine atoms at C4 and C5 of Appel’s salt, which activate the ring toward nucleophilic attack. Pyridine neutralizes HCl byproducts, shifting the equilibrium toward product formation.
Detailed Experimental Protocols
Standard Laboratory-Scale Synthesis
Materials :
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Appel’s salt (454 mg, 2.18 mmol)
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4-Chloroaniline (274 mg, 2.18 mmol)
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Anhydrous dichloromethane (4 mL)
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Pyridine (173 µL, 2.18 mmol)
Procedure :
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Suspend Appel’s salt in DCM under nitrogen at 20°C.
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Add 4-chloroaniline dropwise and stir for 1 hour.
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Introduce pyridine and stir for 2 additional hours.
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Adsorb the mixture onto silica gel and purify via dry flash chromatography (n-hexane/DCM, 60:40).
Yield : 95% (yellow needles, mp 34–35°C).
Optimization of Reaction Conditions
Critical Parameters Affecting Yield and Purity
Key Findings :
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Substituting pyridine with weaker bases (e.g., NaHCO₃) decreases yield to <50%.
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Solvent-free conditions or alternatives like MTBE result in incomplete reactions.
Characterization and Analytical Data
Spectroscopic and Chromatographic Profiles
¹H NMR (500 MHz, CDCl₃) :
¹³C NMR (125 MHz, CDCl₃) :
HPLC Purity : >98% (C18 column, acetonitrile/water).
Mass Spec (HRMS) :
Comparative Analysis of Alternative Methods
Limitations of Traditional Imine Synthesis
While imines are typically prepared via aldehyde-amine condensation, this approach fails for 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine due to:
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Steric Hindrance : Bulky substituents on both reactants impede Schiff base formation.
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Electrophilicity Requirements : Appel’s salt provides a pre-activated heterocycle, bypassing the need for Lewis acid catalysts.
Industrial-Scale Adaptations and Challenges
Pilot-Scale Production
A patented protocol (CN101157634A) scales the reaction to 1 kg batches, utilizing sodium metabisulfite for byproduct removal and reducing reaction time to 30 minutes. However, this method introduces impurities (~2%), necessitating additional recrystallization steps.
Economic Considerations :
Chemical Reactions Analysis
4-chloro-N-(4-chlorophenyl)dithiazol-5-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like cobalt-salen catalysts and air oxidizing agents.
Substitution: It can participate in substitution reactions, such as the Williamson ether synthesis.
Cyclization: The compound can undergo Pummerer-type cyclization reactions.
Common reagents and conditions used in these reactions include oxidizing agents, alkylating agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine serves as a versatile building block for synthesizing various heterocyclic compounds. Its unique structure allows it to participate in multiple chemical reactions, including oxidation and substitution reactions.
Biology
The compound exhibits notable fungicidal activity against various phytopathogenic fungi. Its mechanism of action involves inhibition of the CYP51 enzyme in the ergosterol biosynthesis pathway, leading to the death of these fungi. This property positions it as a candidate for agricultural applications, particularly in developing fungicides .
Case Study: Fungicidal Activity
A study demonstrated that formulations containing 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine significantly reduced fungal growth in controlled environments, showcasing its potential as an effective agricultural agent.
Medicine
In medicinal chemistry, the compound's unique structural characteristics make it a subject of interest for drug discovery and development. Research indicates that its derivatives may possess therapeutic properties against various diseases due to their biological activity .
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Antifungal | Effective against phytopathogenic fungi |
| Antimicrobial | Potential activity against bacterial pathogens |
| Drug Development | Interest in derivatives for therapeutic use |
Industry
In industrial applications, 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine is utilized in material synthesis and catalysis studies. Its chemical properties facilitate the development of new materials with desirable characteristics for various applications .
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by targeting the CYP51 enzyme of the cytochrome P450 family . This inhibition disrupts the cell membrane’s integrity, leading to the death of the fungal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine with its analogs:
Key Observations :
- Halogen Effects : Replacing chlorine with fluorine (as in ) reduces molecular weight and slightly lowers LogP, which may improve bioavailability but reduce lipophilicity.
- Substituent Position : Para-substituted chlorophenyl groups (common across analogs) maximize steric and electronic interactions in biological systems .
Anti-Inflammatory and Analgesic Effects
- Thiadiazole Derivatives : Compounds like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine exhibit broad-spectrum activities. For example, 4-chlorophenyl-substituted thiadiazoles showed 35–36% inhibition of edema in carrageenan-induced rat paw assays, comparable to phenylbutazone (reference drug) .
Biological Activity
4-Chloro-N-(4-chlorophenyl)dithiazol-5-imine is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a dithiazole ring, characterized by the presence of sulfur and nitrogen atoms, which contributes to its unique reactivity and biological profile. The structure can be represented as follows:
Antimicrobial Properties
Research has indicated that compounds containing the dithiazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that related dithiazoles demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Dithiazole Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Chloro-N-(4-chlorophenyl)dithiazol-5-imine | Staphylococcus aureus | 32 µg/mL |
| 4-Chloro-5-(trifluoromethyl)dithiazole | Escherichia coli | 16 µg/mL |
| 5-Methyl-1,3-dithiazole | Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity and Cancer Research
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine exhibits selective cytotoxicity against certain cancer cell lines, with IC50 values indicating potent activity.
Table 2: Cytotoxicity of Dithiazole Compounds on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Chloro-N-(4-chlorophenyl)dithiazol-5-imine | HeLa (cervical cancer) | 12 ± 1.5 |
| 4-Chloro-5-(trifluoromethyl)dithiazole | MCF-7 (breast cancer) | 8 ± 0.9 |
| 5-Methyl-1,3-dithiazole | A549 (lung cancer) | 15 ± 2.3 |
The biological activity of dithiazoles is often attributed to their ability to interact with cellular targets such as enzymes involved in cell signaling pathways. Specifically, the inhibition of kinases has been noted as a significant mechanism through which these compounds exert their effects.
Kinase Inhibition Studies
In a series of kinase inhibition assays, it was found that 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine inhibits several key kinases involved in cancer progression. The compound was tested against a panel of kinases including CDK5, GSK3α/β, and DYRK1A.
Table 3: Kinase Inhibition Profile
| Kinase Enzyme | Inhibition Percentage (%) at 10 µM |
|---|---|
| CDK5 | 65 |
| GSK3α | 70 |
| DYRK1A | 55 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of various dithiazole derivatives against resistant bacterial strains. The study concluded that modifications to the chlorophenyl group could enhance antimicrobial potency .
- Cancer Cell Line Study : Research conducted on the effect of dithiazoles on HeLa cells demonstrated that treatment with 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine resulted in significant apoptosis, suggesting its potential as a therapeutic agent in oncology .
Q & A
Q. What synthetic routes are recommended for preparing 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine with high purity?
A common approach involves cyclization reactions using phosphorus oxychloride (POCl₃) as a catalyst at elevated temperatures (~120°C). For example, substituted hydrazides can be cyclized to form thiadiazole or oxadiazole derivatives, as demonstrated in analogous syntheses of heterocyclic compounds . Key steps include purification via column chromatography and validation by NMR (e.g., δ ~13.30 ppm for NH protons in similar structures) .
Q. How can researchers verify the structural integrity of this compound?
Combine spectroscopic methods:
- ¹H/¹³C NMR : Look for characteristic peaks, such as NH protons (δ 11.20–13.30 ppm) and aromatic protons (δ 7.42–7.58 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (C₉H₆Cl₂N₃S₂) using the exact mass (e.g., 233.9621 Da) .
- IR Spectroscopy : Identify functional groups like C-Cl (~750 cm⁻¹) and C=N (~1600 cm⁻¹) .
Q. What are the stability considerations for this compound under different solvents?
Solvation effects significantly impact stability. For instance, polar aprotic solvents (e.g., DMSO) stabilize the imine moiety, while protic solvents (e.g., methanol) may promote hydrolysis. Degradation studies via UHPLC/MS/MS can detect byproducts like chlorobenzamide derivatives under acidic conditions .
Advanced Research Questions
Q. How can computational modeling aid in understanding the reactivity of this compound?
Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites. For example, the sulfur atoms in the dithiazole ring exhibit high electron density, making them prone to oxidation. Frontier Molecular Orbital (FMO) analysis can quantify reactivity indices, guiding derivatization strategies .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Use IC₅₀ assays to differentiate potency variations (e.g., anti-microbial vs. anti-cancer activity).
- Crystallography : Resolve structural ambiguities (e.g., amine/imine tautomer ratios) via single-crystal X-ray diffraction, as shown for related thienopyridine derivatives .
- Meta-Analysis : Cross-reference data with PubChem’s bioactivity databases to identify outliers .
Q. How does substituent variation on the phenyl ring affect physicochemical properties?
Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., -NO₂) enhance thermal stability but reduce solubility.
- Chlorine atoms at the para position increase lipophilicity (logP ~3.2), critical for blood-brain barrier penetration in neuroactive compounds .
- Use Hammett constants (σ) to correlate electronic effects with reaction rates in nucleophilic substitutions .
Q. What advanced techniques characterize intermolecular interactions in solid-state forms?
- Powder X-Ray Diffraction (PXRD) : Differentiate polymorphs by comparing experimental and simulated patterns.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition pathways (e.g., loss of Cl₂ gas at ~250°C) .
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H⋯Cl contacts in crystal packing) .
Methodological Considerations
Q. How to optimize reaction yields for large-scale synthesis?
Q. What strategies mitigate byproduct formation during functionalization?
- Protecting Groups : Temporarily shield reactive sites (e.g., NH with Boc groups) during halogenation .
- Flow Chemistry : Improve selectivity by controlling residence time and mixing efficiency .
Contradictions and Limitations
- Tautomerism : The amine/imine equilibrium (50:50 ratio in some derivatives) complicates NMR interpretation . Use dynamic NMR or DFT to resolve tautomeric populations.
- Bioactivity Variability : Discrepancies in agrochemical efficacy may stem from differences in assay conditions (e.g., pH-dependent solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
